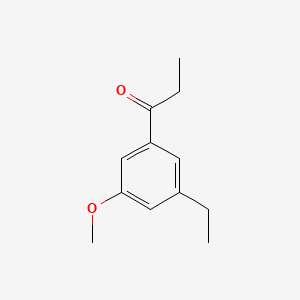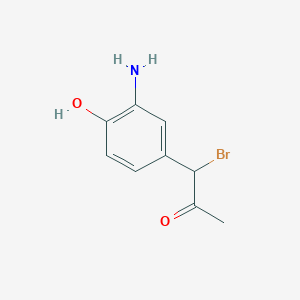
1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of amino, hydroxy, and bromo functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-4-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(3-Amino-4-hydroxyphenyl)propan-2-one.
Reduction: 1-(3-Amino-4-hydroxyphenyl)propan-2-ol.
Substitution: 1-(3-Amino-4-hydroxyphenyl)-1-cyanopropan-2-one.
科学的研究の応用
1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings with specific functional properties.
作用機序
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromo group can participate in electrophilic substitution reactions, modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
1-(3-Amino-4-hydroxyphenyl)propan-2-one: Lacks the bromo group, resulting in different reactivity and applications.
1-(3-Amino-4-hydroxyphenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
1-(3-Amino-4-hydroxyphenyl)-1-iodopropan-2-one:
Uniqueness: 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromo group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where bromine’s reactivity is advantageous.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
1-(3-amino-4-hydroxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,11H2,1H3 |
InChIキー |
WQTHWVWKMSEUPP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


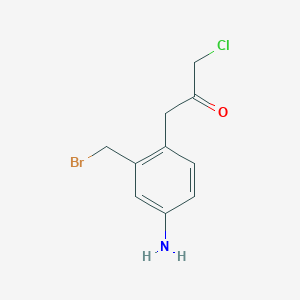
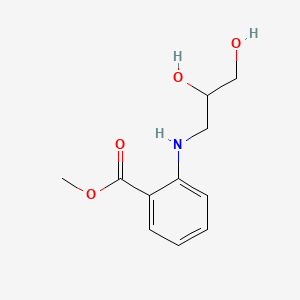

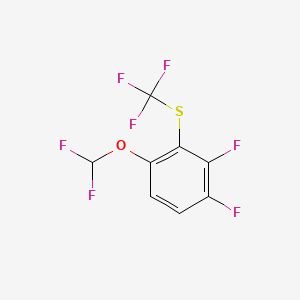
![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)
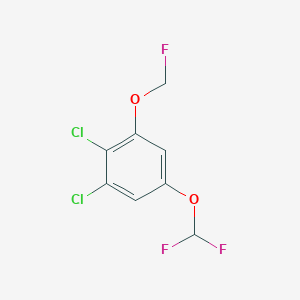


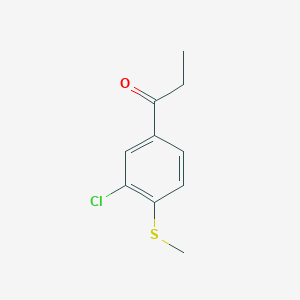
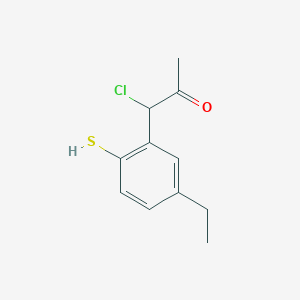
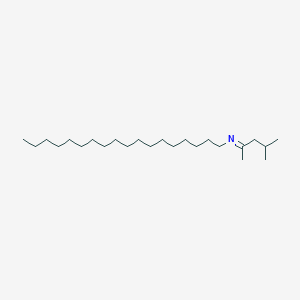

![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
